The compound 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine represents a structural class of heterocyclic compounds that have garnered interest in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds are characterized by a seven-membered azepine ring fused with a thieno group, which is believed to contribute to their biological activity. The research on derivatives of this compound has led to the discovery of various biological activities, including hypolipidemic effects and central nervous system (CNS) activity, as well as the potential for creating selective inhibitors for human neuronal nitric oxide synthase (nNOS) and antagonists for serotonin receptors1 2 3 4.
The hypolipidemic activity of 6,7-dihydro-5H-dibenz[c,e]azepine derivatives has been demonstrated in rodents, where treatment with these agents resulted in a significant reduction of cholesterol, neutral lipid, and triglyceride content in the liver and lipoprotein fractions. This suggests potential applications in the treatment of hyperlipidemia and associated disorders1.
A series of 5,6,8,9-tetrahydro-4H, 7H-pyrrolo[1,2-a]cyclopenta[b]thieno[3,2-f][1,4]diazepines have been synthesized and studied for their CNS activity in mice. The results indicate that these compounds could have applications in CNS-related disorders, although the specific details of their pharmacological properties and potential therapeutic uses require further investigation2.
The novel class of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives has been evaluated as selective inhibitors of human neuronal NOS. These inhibitors have shown promise in preclinical models of neuropathic pain, suggesting their potential use in pain management and other neurological conditions where nNOS plays a role3.
The 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine derivatives have been identified as potent 5-HT(2A/2C) receptor antagonists. One compound, in particular, has shown oral activity and potential as an anxiolytic and antidepressant agent, which could lead to new treatments for anxiety and depression4.
This compound can be sourced from various synthetic routes and is classified as a heterocyclic organic compound. Its chemical structure can be represented by the formula with a molecular weight of approximately 166.24 g/mol. It is primarily studied for its pharmacological properties, particularly as an antagonist of the arginine vasopressin receptor, which has implications in treating conditions like hypertension and certain types of cancer .
The synthesis of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine typically involves several key methods:
The molecular structure of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine features:
5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine participates in several chemical reactions:
The primary target for 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine is the arginine vasopressin receptor (AVP receptor).
The antagonism affects vasopressin-regulated water reabsorption pathways in the kidneys, which can result in increased urine production—a potential therapeutic strategy for managing fluid retention disorders.
Studies indicate that this compound has a long duration of action, making it suitable for clinical applications targeting AVP receptors.
5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine has several scientific applications:
The structural landscape of thieno-fused azepines is defined by three key variables:
Table 1: Structural Variations in Thienoazepine Core Systems
Fusion Type | Molecular Formula | Saturation Level | Exemplar Compound |
---|---|---|---|
[3,2-b] fusion | C₈H₁₁NS | 5,6,7,8-Tetrahydro-4H- | 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine |
[2,3-d] fusion | C₈H₁₁NS | 5,6,7,8-Tetrahydro-4H- | 5,6,7,8-Tetrahydro-4H-thieno[2,3-d]azepine [5] |
[3,2-b] fused ketone | C₈H₉NOS | 4,5,6,7,8-Pentahydro- | 4,6,7,8-Tetrahydro-thieno[3,2-b]azepin-5-one [2] |
The [3,2-b] fusion pattern specifically denotes thiophene bonding across the azepine ring between positions 3 and 2, with the bridgehead at the 'b' bond. Partial saturation (tetrahydro forms) significantly influences ring conformation and molecular dipole moments. The tetrahydro modification reduces ring strain, enhances solubility, and provides stereochemical control points absent in fully aromatic systems. Ketone derivatives like 4,6,7,8-Tetrahydro-thieno[3,2-b]azepin-5-one (CAS 4751-61-5) introduce hydrogen-bonding acceptors that profoundly impact solid-state characteristics, evidenced by the crystalline structure with a melting point of 134–135°C [2].
The therapeutic exploration of thienoazepines has evolved through distinct phases:
Table 2: Historical Milestones in Thienoazepine Development
Time Period | Development Focus | Key Advancement | Therapeutic Application |
---|---|---|---|
Pre-1985 | Synthetic methodology | Cyclization approaches from thiophene precursors | Foundation for later drug discovery |
1985 | Ring system establishment | First reported synthesis of thieno[2,3-d]azepine cores [5] | Scaffold diversification |
1989 | Central nervous system agents | Patent AU616460B2 covering thieno-azepine derivatives | Neurological disorders |
2003 | Metabotropic glutamate receptor antagonists | Patent ZA200304557B for thieno-azepine-pyrazine derivatives | Neuropathic pain modulation |
Post-2010 | EZH2 inhibitors | Exploration of thienoazepine-based epigenetic modulators | Oncology applications |
Early synthetic work established reliable cyclization strategies, including the condensation of thiophene-derived amines with dihaloalkanes to form the azepine ring [5]. The 1989 patent (AU616460B2) marked a significant breakthrough by claiming novel thieno-azepine derivatives with demonstrated activity on the central nervous system. This intellectual property encompassed compounds with varied nitrogen substituents and ring saturation levels, establishing structure-activity relationship principles specific to this heterocyclic system [3]. The 2003 patent (ZA200304557B) further expanded therapeutic applications by disclosing thienoazepine-pyrazine and triazine hybrids as potent metabotropic glutamate receptor (mGluR1) antagonists. These molecules exhibited nanomolar binding affinity, highlighting how strategic functionalization could optimize target engagement [6]. Commercial availability through chemical suppliers (e.g., CAS 4751-61-5 listed on ChemicalBook) has accelerated contemporary research, particularly in cancer epigenetics where thienoazepine derivatives inhibit Enhancer of Zeste Homolog 2 (EZH2) methyltransferase activity [2] .
This specific tetrahydrothienoazepine isomer holds distinct importance across multiple chemical disciplines:
Synthetic Versatility: The secondary amine functionality (NH group) serves as a handle for N-acylation, alkylation, and reductive amination, enabling diverse derivative synthesis. The electron-rich thiophene ring facilitates electrophilic substitution at C2, while the partially saturated azepine ring allows for stereoselective functionalization at multiple carbon centers. These properties are exemplified in the synthesis of methyl 2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate, where the core structure undergoes C–H functionalization and side chain elaboration .
Pharmacophore Compatibility: The bicyclic system effectively mimics endogenous neurotransmitters while maintaining metabolic stability. The sulfur atom enhances membrane permeability, and the nitrogen atom provides protonation sites crucial for receptor interactions. This dual functionality enables target engagement with proteins involved in neurological disorders, as demonstrated by its incorporation in mGluR1 antagonists for treating chronic neurological conditions [6].
Three-Dimensionality in Drug Design: Compared to flat heterocycles, the partially saturated azepine ring introduces beneficial three-dimensionality. This conformational flexibility allows optimal vector positioning of substituents for target binding, explaining its incorporation in epigenetic drug candidates like EZH2 inhibitors. Molecular modeling studies reveal how the thienoazepine scaffold positions functional groups into complementary binding pockets of histone methyltransferases .
The continued prominence of this scaffold is evidenced by its central role in patented pharmaceutical compositions targeting neurological disorders and oncology indications. As synthetic methodologies advance—particularly in stereoselective hydrogenation and C–H activation—this structural motif will likely enable next-generation therapeutics addressing unmet medical needs [3] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1